7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
The compound 7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic molecule. It features a unique structure that combines a pyrido[4,3-d]pyrimidine core with a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps:
Condensation Reaction: The initial step involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate reagents to form the pyrido[4,3-d]pyrimidine core.
Cyclization: This intermediate undergoes cyclization with thiadiazole derivatives under controlled conditions to form the desired thiadiazolo[3,2-a]pyrimidine structure.
Substitution: The final step involves the substitution of the morpholinyl and sulfanyl groups to complete the synthesis
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Uniqueness
- Structural Complexity : The presence of both morpholinyl and sulfanyl groups along with the thiadiazole ring makes it unique.
- Biological Activity : Exhibits distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C21H25N5O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
11-benzyl-5-(2-morpholin-4-ylethylsulfanyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C21H25N5O2S2/c27-19-17-15-25(14-16-4-2-1-3-5-16)7-6-18(17)22-20-26(19)23-21(30-20)29-13-10-24-8-11-28-12-9-24/h1-5H,6-15H2 |
InChI Key |
QCGMYCOYBIJHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCCN4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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